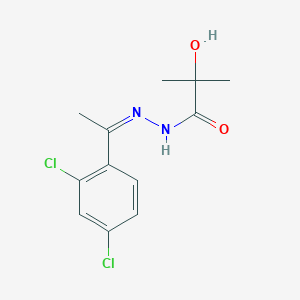
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a chemical compound with the molecular formula C12-H14-Cl2-N2-O2 and a molecular weight of 289.18 It is a derivative of lactic acid and hydrazide, characterized by the presence of two chlorine atoms and a methyl group attached to the benzylidene moiety
準備方法
The synthesis of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide typically involves the condensation reaction between 2-methyllactic acid and 2,4-dichloro-alpha-methylbenzylidene hydrazine. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
科学的研究の応用
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their interactions with various biological targets.
Medicine: Research has explored its potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial strains and cancer cells
Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
Similar compounds to 2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide include other hydrazide derivatives such as isoniazid and nicotinic acid hydrazide. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example:
Isoniazid: Primarily used as an anti-tuberculosis drug, it inhibits the synthesis of mycolic acids in mycobacteria.
Nicotinic acid hydrazide: Known for its antimicrobial properties, it targets various bacterial enzymes and pathways.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methyl and dichloro groups, which contribute to its distinct chemical reactivity and biological activity.
生物活性
2-Methyllactic acid (2,4-dichloro-alpha-methylbenzylidene)hydrazide is a synthetic compound that has garnered interest for its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₃Cl₂N₂O₂
- Molecular Weight : 276.15 g/mol
- Functional Groups : Hydrazide, aromatic ring, and chlorinated substituents.
Antimicrobial Activity
Research indicates that hydrazide derivatives exhibit significant antimicrobial properties. A study investigated various hydrazide compounds, including 2-Methyllactic acid derivatives, for their effectiveness against different microbial strains.
- Tested Microorganisms :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Table 1: Antimicrobial Activity of 2-Methyllactic Acid Derivatives
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 2-Methyllactic acid hydrazide | 32 | Bactericidal |
| Control (Ampicillin) | 8 | Bactericidal |
| Control (Fluconazole) | 16 | Antifungal |
The results indicate that the hydrazide derivative exhibits bactericidal activity comparable to standard antibiotics but shows less efficacy against fungi.
Antifungal Activity
In another study focusing on antifungal properties, various hydrazide-hydrazone derivatives were tested against fungal pathogens. The compound demonstrated notable antifungal activity.
Table 2: Antifungal Efficacy of Hydrazide Derivatives
| Compound | % Inhibition at 50 µg/mL | Target Fungi |
|---|---|---|
| 2-Methyllactic acid hydrazide | 85 | Candida albicans |
| Control (Fenhexamid) | 98 | Botrytis cinerea |
These findings suggest that while the compound is effective against certain fungal strains, it may not reach the potency of established antifungal agents like Fenhexamid.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of hydrazides and evaluated their biological activities. Among these, the compound showed promising results in inhibiting the growth of pathogenic bacteria and fungi. The study highlighted the structure-activity relationship, suggesting that modifications to the hydrazide structure could enhance its bioactivity.
Another investigation explored the mechanism through which hydrazide compounds exert their antimicrobial effects. It was found that these compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. This mechanism was corroborated by molecular docking studies that illustrated binding interactions with key bacterial enzymes.
特性
CAS番号 |
128153-83-3 |
|---|---|
分子式 |
C12H14Cl2N2O2 |
分子量 |
289.15 g/mol |
IUPAC名 |
N-[(Z)-1-(2,4-dichlorophenyl)ethylideneamino]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-7(15-16-11(17)12(2,3)18)9-5-4-8(13)6-10(9)14/h4-6,18H,1-3H3,(H,16,17)/b15-7- |
InChIキー |
XAUBUNJBCYDYMK-CHHVJCJISA-N |
異性体SMILES |
C/C(=N/NC(=O)C(C)(C)O)/C1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CC(=NNC(=O)C(C)(C)O)C1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















